molecular formula C11H10O5 B12581539 (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid

(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid

Cat. No.: B12581539
M. Wt: 222.19 g/mol
InChI Key: FXJCOSHICGYCIM-ZZXKWVIFSA-N
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Description

(E)-3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid is a high-purity chemical compound intended for research and manufacturing applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a building block in organic synthesis, particularly in the development of more complex molecular structures. Compounds with similar acrylate and phenylpropanoic acid motifs are frequently employed in the synthesis of various heterocycles, which are valuable scaffolds in medicinal chemistry and materials science . The (E)-configuration of the acrylic acid moiety is a key structural feature that can influence the compound's properties and reactivity. Always refer to the material safety data sheet (MSDS) prior to use and handle the product in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C11H10O5/c12-10(13)6-3-8-1-4-9(5-2-8)16-7-11(14)15/h1-6H,7H2,(H,12,13)(H,14,15)/b6-3+

InChI Key

FXJCOSHICGYCIM-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OCC(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-hydroxybenzaldehyde with chloroacetic acid to form 4-(carboxymethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties

Research has indicated that (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid exhibits significant anticancer activity. It has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including the modulation of estrogen receptors. For instance, studies have shown that similar compounds can act as antagonists for estrogen receptor subtypes, suggesting a pathway for breast cancer therapeutics development .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Cinnamic acid derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes, which can be beneficial in treating chronic inflammatory diseases. This application is particularly relevant in developing new anti-inflammatory drugs that are less toxic than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated in several studies. Antioxidants are crucial for combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases. The compound's ability to scavenge free radicals makes it a candidate for further research in nutraceuticals and functional foods .

Agricultural Applications

1. Biopesticide Development

The antifungal and antibacterial properties of this compound position it as a promising biopesticide. Its efficacy against plant pathogens can help reduce the reliance on synthetic pesticides, promoting sustainable agricultural practices. Studies have reported its effectiveness against various fungal strains that affect crops, thereby enhancing crop yield and quality .

2. Plant Growth Regulation

Research indicates that cinnamic acid derivatives can influence plant growth and development by regulating hormonal pathways. This property can be harnessed to develop natural growth regulators that enhance plant resilience against environmental stressors .

Material Sciences

1. Polymer Synthesis

This compound can serve as a precursor in the synthesis of functional polymers. Its reactive carboxylic acid group allows for the formation of copolymers that exhibit desirable properties such as improved mechanical strength and thermal stability .

2. Coatings and Adhesives

The compound's chemical structure makes it suitable for applications in coatings and adhesives due to its ability to enhance adhesion properties and provide protective features against environmental degradation .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Demonstrated inhibition of cancer cell proliferation via estrogen receptor modulation.
Anti-inflammatory Inhibition of pro-inflammatory cytokines; potential for new anti-inflammatory drugs.
Biopesticide Development Effective against fungal pathogens; reduced reliance on synthetic pesticides.
Polymer Synthesis Formation of copolymers with enhanced properties for industrial applications.

Mechanism of Action

The mechanism of action of (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may help in scavenging free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
(E)-3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid 4-(carboxymethoxy) C₁₁H₁₀O₆* 238.19 Dicarboxylic acid; potential pharmaceutical agent [5]
Caffeic Acid 3,4-dihydroxy C₉H₈O₄ 180.16 Natural antioxidant; phenolic hydroxyl groups enhance radical scavenging [3]
Ozagrel 4-(imidazol-1-ylmethyl) C₁₃H₁₂N₂O₂ 228.25 Thromboxane synthase inhibitor; imidazole moiety aids enzyme interaction [4], [13]
(E)-3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic acid 4-(trifluoromethoxy) C₁₀H₇F₃O₃ 232.16 Fluorinated analog; increased lipophilicity and metabolic stability [8]
(2E)-3-[4-(Methoxycarbonyl)phenyl]prop-2-enoic acid 4-(methoxycarbonyl) C₁₁H₁₀O₄ 206.19 Ester group reduces acidity; synthetic intermediate [14]

*Note: Molecular formula calculated based on substituent composition.

Structural and Functional Differences

Caffeic Acid ():
  • Substituents : 3,4-Dihydroxyphenyl groups.
  • Key Differences : Lacks the carboxymethoxy group; hydroxyl groups confer strong antioxidant activity.
  • Implications : Higher water solubility due to polar hydroxyls compared to the carboxymethoxy analog .
Ozagrel ():
  • Substituents : Imidazole-methyl group.
  • Key Differences : The imidazole ring introduces basicity, enabling interactions with thromboxane synthase.
  • Implications : Demonstrates the importance of heterocyclic substituents in enzyme inhibition .
(E)-3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic Acid ():
  • Substituents : Trifluoromethoxy group (-OCF₃).
  • Key Differences : Electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity.
  • Implications : Fluorinated analogs are often explored for improved pharmacokinetics .
(2E)-3-[4-(Methoxycarbonyl)phenyl]prop-2-enoic Acid ():
  • Substituents : Methoxycarbonyl (-COOCH₃).
  • Key Differences : Ester group reduces acidity compared to free carboxylic acids.
  • Implications : Useful as a prodrug or intermediate in ester hydrolysis reactions .

Potential Implications of the Carboxymethoxy Group

The carboxymethoxy group (-OCH₂COOH) introduces unique properties:

Acidity : Dual carboxylic acids lower the pKa, enhancing solubility in aqueous environments.

Hydrogen Bonding : Multiple oxygen atoms facilitate interactions with biological targets (e.g., enzymes or receptors).

Synthetic Utility : The group may serve as a handle for further derivatization (e.g., esterification or amidation).

Biological Activity

(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid, commonly referred to as a derivative of cinnamic acid, exhibits various biological activities that have garnered attention in pharmacological research. This article reviews the compound's biological effects, including its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant studies and findings.

Chemical Structure and Properties

The compound is characterized by its phenolic structure, which is pivotal in mediating its biological activities. The carboxymethoxy group enhances its solubility and bioavailability, making it a subject of interest in drug development.

Antioxidant Activity

Research indicates that cinnamic acid derivatives, including this compound, possess significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, thus protecting cells from oxidative stress.

  • Study Findings : A study demonstrated that derivatives showed a marked reduction in malondialdehyde (MDA) levels, an indicator of lipid peroxidation, confirming their potential as antioxidants .

Anti-inflammatory Effects

Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting various inflammatory mediators. This activity is crucial for conditions such as arthritis and other inflammatory diseases.

  • Mechanism : The compound inhibits the expression of cyclooxygenase (COX) enzymes and reduces the production of prostaglandins, thereby alleviating inflammation .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Reference
HeLa42
MCF-766
K56258
Fem-x48

These findings suggest that the compound selectively targets malignant cells while sparing normal cells, indicating a potential for therapeutic use in cancer treatment.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells via activation of caspases and modulation of Bcl-2 family proteins.
  • Regulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.
  • Antimicrobial Activity : Some studies have reported its effectiveness against bacterial strains, suggesting potential applications in treating infections .

Case Studies

A case study involving the administration of this compound to animal models showed significant tumor reduction compared to control groups. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapy agents when used in combination therapies .

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